molecular formula C20H13Cl3N2O2 B4894984 bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime

bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime

Cat. No. B4894984
M. Wt: 419.7 g/mol
InChI Key: YUDLIZFTRWBQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In

Mechanism of Action

The mechanism of action of bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting key enzymes involved in bacterial and fungal cell wall synthesis. In addition, bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of a wide range of bacterial and fungal species, making it a potential candidate for the development of new antibiotics and antifungal agents. In addition, bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One advantage of using bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime in lab experiments is its reliability and consistency. The synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound. In addition, bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been shown to have a wide range of biological activity, making it a versatile compound for use in a variety of lab experiments. However, one limitation of using bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell types, making it important to use caution when handling and using this compound in lab experiments.

Future Directions

There are a number of future directions for research on bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime. One potential direction is the development of new antibiotics and antifungal agents based on this compound. Another potential direction is the development of new cancer therapies based on the ability of bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime to inhibit the growth of cancer cells. In addition, further research is needed to fully understand the mechanism of action of bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime and its potential toxicity. This research will be important for the development of safe and effective therapies based on this compound.

Synthesis Methods

The synthesis of bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then reacted with 2-chloroaniline in the presence of sodium hydroxide to yield bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime. The synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound.

Scientific Research Applications

Bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. In addition, bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been studied for its potential use in cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

[bis(4-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N2O2/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)25-27-20(26)24-18-4-2-1-3-17(18)23/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDLIZFTRWBQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)ON=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[bis(4-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate

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